2-(2-Aminophenyl)isoindole-1,3-dione
Overview
Description
2-(2-Aminophenyl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindole core with an amino group attached to the phenyl ring.
Mechanism of Action
Target of Action
The primary target of 2-(2-Aminophenyl)isoindole-1,3-dione is the dopamine receptor D3 . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The receptor is involved in transmitting signals in the brain and other areas inside cells .
Mode of Action
This compound modulates the dopamine receptor D3 . By interacting with this receptor, the compound can influence the receptor’s activity. This interaction leads to changes in the cell’s function, affecting how signals are transmitted within the cell .
Biochemical Pathways
The activation of the dopamine receptor D3 by this compound can lead to the inhibition of adenylyl cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP) . This can affect various biochemical pathways within the cell, leading to changes in the cell’s activity .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The modulation of the dopamine receptor D3 by this compound can result in various molecular and cellular effects. For instance, it has been suggested that this compound may have potential as an antipsychotic agent . Additionally, it has been indicated that isoindoline-1,3-diones exhibit potential as anti-Alzheimer’s agents due to their strong inhibitory capacity against cholinesterase’s .
Biochemical Analysis
Biochemical Properties
2-(2-Aminophenyl)isoindole-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways. The compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, receptor signaling, and gene expression. The compound’s ability to interact with multiple targets makes it a versatile molecule with potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term efficacy. Additionally, long-term exposure to the compound can lead to changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism and energy production. Understanding these interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and distribution in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with aniline derivatives. One common method includes refluxing phthalic anhydride with 2-aminobenzene in a suitable solvent like toluene for 24 hours . Another green synthesis approach involves solventless conditions, where the reactants are heated directly, reducing the environmental impact .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindole compounds .
Scientific Research Applications
2-(2-Aminophenyl)isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research indicates its potential use in developing new therapeutic agents for neurological disorders.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Comparison with Similar Compounds
Phthalimide: A structurally related compound with similar reactivity.
N-Phenylphthalimide: Another derivative with comparable chemical properties.
Isoindoline-1,3-dione: Shares the isoindole core but lacks the amino group.
Uniqueness: 2-(2-Aminophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and inhibit protein aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-aminophenyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOEZGYYINOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350094 | |
Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4506-62-1 | |
Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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